molecular formula C12H11N3O2 B14643215 N~1~-(2-Nitrophenyl)benzene-1,3-diamine CAS No. 54381-15-6

N~1~-(2-Nitrophenyl)benzene-1,3-diamine

Cat. No.: B14643215
CAS No.: 54381-15-6
M. Wt: 229.23 g/mol
InChI Key: BHLJEAQVVPFRKJ-UHFFFAOYSA-N
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Description

N~1~-(2-Nitrophenyl)benzene-1,3-diamine is an organic compound that belongs to the class of aromatic amines. It is characterized by the presence of a nitro group (-NO~2~) attached to a phenyl ring, which is further connected to a benzene-1,3-diamine moiety. This compound is of significant interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2-Nitrophenyl)benzene-1,3-diamine typically involves the nitration of benzene derivatives followed by amination. One common method is the nitration of 2-nitrochlorobenzene with ammonia to form 2-nitroaniline, which is then reduced to the corresponding diamine . The reduction can be carried out using zinc powder in ethanol, followed by purification of the diamine as the hydrochloride salt .

Industrial Production Methods

Industrial production of N1-(2-Nitrophenyl)benzene-1,3-diamine may involve large-scale nitration and reduction processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of catalysts and optimized reaction conditions can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

N~1~-(2-Nitrophenyl)benzene-1,3-diamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of corresponding amines.

    Substitution: Formation of substituted aromatic compounds.

Mechanism of Action

The mechanism of action of N1-(2-Nitrophenyl)benzene-1,3-diamine involves its interaction with molecular targets through its nitro and amine groups. These functional groups can participate in hydrogen bonding, electron donation, and acceptance, influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N~1~-(2-Nitrophenyl)benzene-1,3-diamine is unique due to the presence of both nitro and diamine groups, which confer distinct chemical properties and reactivity. This combination allows for versatile applications in various fields, distinguishing it from other similar compounds.

Properties

CAS No.

54381-15-6

Molecular Formula

C12H11N3O2

Molecular Weight

229.23 g/mol

IUPAC Name

3-N-(2-nitrophenyl)benzene-1,3-diamine

InChI

InChI=1S/C12H11N3O2/c13-9-4-3-5-10(8-9)14-11-6-1-2-7-12(11)15(16)17/h1-8,14H,13H2

InChI Key

BHLJEAQVVPFRKJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)NC2=CC=CC(=C2)N)[N+](=O)[O-]

Origin of Product

United States

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